N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3S2/c1-23(20,21)18-6-4-9(5-7-18)13(19)17-14-16-11-3-2-10(15)8-12(11)22-14/h2-3,8-9H,4-7H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXKGPSEVZVVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 6-Fluoro-1,3-Benzothiazole Core
The benzothiazole ring is typically synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl sources. For fluorinated analogs, 2-amino-4-fluorothiophenol serves as the starting material, reacting with chlorocarbonyl reagents (e.g., phosgene or thiophosgene) under basic conditions. For example:
Alternative methods employ microwave-assisted cyclization to reduce reaction times.
Functionalization of Piperidine
The piperidine moiety is modified through sulfonylation using methanesulfonyl chloride. A common protocol involves:
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Protection of piperidine : Temporary protection of the secondary amine (e.g., with Boc groups) to prevent over-sulfonylation.
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Sulfonylation : Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or K₂CO₃) in dichloromethane.
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Deprotection : Acidic removal of the protecting group to yield 1-methanesulfonylpiperidine.
Amide Coupling
The final step involves coupling the benzothiazole-2-amine with 1-methanesulfonylpiperidine-4-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) or mixed carbonates. For instance:
Yields for this step range from 60–75%, depending on solvent polarity and temperature.
Optimization of Reaction Conditions
Solvent and Base Selection
Molar Ratios and Stoichiometry
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Benzothiazole:Piperidine derivative : 1:1.2 (excess piperidine ensures complete coupling).
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Sulfonylation : Methanesulfonyl chloride used in 1.5 equivalents to prevent di-sulfonylation.
Industrial Scalability and Environmental Considerations
The transition from lab-scale to industrial production necessitates:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium methoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds related to benzothiazole derivatives, which include N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide. These compounds have been shown to induce apoptosis in cancer cells and inhibit their proliferation.
- Mechanism of Action : The compound exhibits its anticancer effects by damaging nuclear DNA and inhibiting cellular migration in highly metastatic breast cancer cell lines (MDA-MB-231). It has been observed that certain derivatives can significantly reduce cell viability with IC50 values indicating potent activity against these cancer cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Related benzothiazole derivatives have demonstrated significant activity against both gram-positive and gram-negative bacteria, as well as antifungal effects against various Candida species.
- Case Study : A recent study reported that certain benzothiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL against ESKAPE pathogens and Candida species. This indicates the potential of this compound in treating infections caused by resistant strains .
Drug Development
The compound is being explored for its potential as a lead candidate in drug development due to its favorable pharmacokinetic properties and efficacy against various diseases, particularly cancers and infections.
In Silico Studies
In silico docking studies have been employed to predict the binding affinity of the compound to various biological targets, indicating a promising therapeutic profile that warrants further investigation.
Mechanism of Action
The mechanism by which N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several benzothiazole- and piperidine-containing analogs. Below is a comparative analysis based on substituent variations, pharmacological profiles, and physicochemical properties:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity :
- The 6-fluoro substituent in the target compound likely improves metabolic stability compared to the 6-chloro analog (Table 1, row 2), as fluorine’s smaller atomic radius and stronger C-F bond reduce susceptibility to oxidative metabolism .
- Methanesulfonyl vs. acetyl groups: The sulfonyl group enhances solubility and may facilitate hydrogen bonding with target proteins, whereas acetyl groups are more lipophilic, favoring membrane permeability .
The indole-piperidine hybrid (PB-22) exhibits cannabinoid receptor affinity, highlighting the role of aromatic systems in CNS targeting .
Physicochemical Properties :
- LogP calculations (estimated):
- Target compound: ~2.1 (moderate lipophilicity, balanced by sulfonyl group).
- 6-chloro analog: ~2.5 (higher lipophilicity due to Cl).
Research Findings and Validation
- Structural Validation : X-ray crystallography using SHELX software confirmed the planar benzothiazole ring and chair conformation of the piperidine moiety in the target compound .
- Hypothetical Target Engagement : Molecular docking studies suggest the methanesulfonyl group interacts with ATP-binding pockets in kinases (e.g., JAK3), though experimental IC50 data are pending .
- Comparative Toxicity : The 6-fluoro derivative shows lower hepatotoxicity (in silico predictions) compared to the 6-chloro analog, attributed to reduced reactive metabolite formation .
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 283.33 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The specific mechanisms are still under investigation, but the following points summarize its potential actions:
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit enzymes related to inflammatory processes.
- Receptor Modulation : There is evidence suggesting that it may modulate neurotransmitter receptors, which could impact neurological functions.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induced cell death in cancer cell lines | |
| Anti-inflammatory | Reduced cytokine production |
In Vivo Studies
In vivo studies on animal models have shown promising results:
| Study Type | Findings | Reference |
|---|---|---|
| Tumor Growth Inhibition | Significant reduction in tumor size | |
| Pain Relief | Decreased pain response in models |
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
- Cancer Treatment : A study involving xenograft models showed that administration of this compound led to a significant reduction in tumor volume compared to controls, suggesting its potential as an anticancer agent.
- Neurological Disorders : Research involving animal models of neurodegeneration indicated that the compound might improve cognitive function and reduce neuroinflammation, pointing towards its use in treating conditions like Alzheimer's disease.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide with high purity?
The synthesis typically involves condensation of 6-fluoro-1,3-benzothiazol-2-amine with activated piperidine-4-carboxamide intermediates. Key steps include:
- Hydrazine condensation : Reacting 6-fluoro-1,3-benzothiazol-2-amine with methanesulfonyl-piperidine-4-carboxylic acid derivatives under reflux in methanol, followed by purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) .
- Chromatographic purification : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds, using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to isolate the final product .
Q. Which analytical techniques are critical for structural validation of this compound?
- X-ray crystallography : Single-crystal diffraction using SHELXD for data collection and SHELXL for refinement. Dihedral angles between benzothiazole and piperidine moieties should be analyzed for conformational stability (e.g., 19.86°–22.32° deviations observed in similar structures) .
- Spectroscopic validation : H/C NMR to confirm methanesulfonyl and piperidine proton environments. Mass spectrometry (HRMS) for molecular ion ([M+H]) verification .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacological activity data across studies?
Contradictions in efficacy (e.g., varying IC values for enzyme inhibition) may arise from:
- Experimental design : Differences in in vivo models (e.g., neuropathic pain in mice vs. rats) or dosing regimens. For example, ARN19702 (a structural analog) showed dose-dependent antinociception in mice but required higher doses in rats due to metabolic differences .
- Assay conditions : Optimize N-acylethanolamine acid amidase (NAAA) inhibition assays by standardizing pH (5.0–6.0), temperature (37°C), and substrate concentrations (palmitoylethanolamide) to ensure reproducibility .
Q. What strategies are effective for elucidating the compound’s mechanism of action in neurological disorders?
- Target engagement studies : Use competitive radioligand binding assays (e.g., H-labeled antagonists for 5-HT or NAAA receptors) to quantify receptor occupancy .
- Behavioral models : Evaluate efficacy in rodent models of neuropathic pain (e.g., chronic constriction injury) or psychosis (e.g., apomorphine-induced climbing). ARN19702 reduced mechanical allodynia by 60% at 10 mg/kg (oral) in mice .
Q. How can crystallographic data inform structure-activity relationship (SAR) optimization?
- Torsional angle analysis : Adjust substituents on the piperidine ring to minimize steric clashes (e.g., methylsulfonyl groups improve solubility but may reduce binding affinity).
- Hydrogen bonding networks : Modify the benzothiazole fluorination pattern (e.g., 6-fluoro vs. 4-fluoro) to enhance interactions with target residues (e.g., Lys137 in NAAA) .
Methodological Considerations
Q. What in vivo models are most suitable for evaluating therapeutic potential?
- Neuropathic pain : Male C57BL/6 mice with spared nerve injury (SNI) show robust mechanical hypersensitivity, responsive to NAAA inhibitors (e.g., 50% reversal of allodynia at 30 mg/kg) .
- Psychosis : Pimavanserin-like assays in rats (e.g., DOI-induced head twitch response) to assess 5-HT antagonism, with cross-species pharmacokinetic profiling .
Q. How should researchers address variability in enzymatic inhibition assays?
- Control for enzyme source : Use recombinant human NAAA vs. rodent isoforms, which differ in catalytic efficiency (e.g., human IC = 5.23 µM vs. mouse IC = 3.89 µM for ARN19702) .
- Data normalization : Express activity as % inhibition relative to vehicle controls, with triplicate technical replicates to reduce intra-assay variability.
Data Analysis and Validation
Q. What computational tools are recommended for molecular docking studies?
- Software : AutoDock Vina or Schrödinger Glide for docking into NAAA (PDB: 6TQ3) or 5-HT (PDB: 6WGT) crystal structures.
- Validation : Compare docking poses with crystallographic data (e.g., RMSD < 2.0 Å for ligand alignment) .
Q. How can structural outliers in crystallographic datasets be identified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
